Triethylene glycol monooctadecyl ether

Langmuir monolayers Surface pressure-area isotherms Amphiphile packing

Triethylene glycol monooctadecyl ether (CAS 4439-32-1), also known as C18E3 or Steareth-3, is a synthetic nonionic surfactant belonging to the polyoxyethylene alkyl ether family. It is an amphiphilic molecule composed of an 18-carbon alkyl (stearyl) chain covalently linked to a triethylene glycol (three ethylene oxide units) polar head group, resulting in the molecular formula C24H50O4 and a molecular weight of 402.65 g/mol.

Molecular Formula C24H50O4
Molecular Weight 402.7 g/mol
CAS No. 4439-32-1
Cat. No. B1277908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylene glycol monooctadecyl ether
CAS4439-32-1
Molecular FormulaC24H50O4
Molecular Weight402.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOCCOCCOCCO
InChIInChI=1S/C24H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26-21-23-28-24-22-27-20-18-25/h25H,2-24H2,1H3
InChIKeyKPRFGGDCSHOVQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylene Glycol Monooctadecyl Ether (C18E3, CAS 4439-32-1): A Precisely Defined Nonionic Surfactant with a Specific Ethoxylation Degree


Triethylene glycol monooctadecyl ether (CAS 4439-32-1), also known as C18E3 or Steareth-3, is a synthetic nonionic surfactant belonging to the polyoxyethylene alkyl ether family [1]. It is an amphiphilic molecule composed of an 18-carbon alkyl (stearyl) chain covalently linked to a triethylene glycol (three ethylene oxide units) polar head group, resulting in the molecular formula C24H50O4 and a molecular weight of 402.65 g/mol . Its structure confers a specific hydrophilic-lipophilic balance (HLB), estimated to be in the lower range typical of emulsifiers for water-in-oil (W/O) systems [2]. The compound is a waxy solid at room temperature, with a reported melting point of 43-44 °C and a predicted density of 0.912 g/cm³ . This precise, discrete chemical structure distinguishes it from polydisperse ethoxylates like Brij 76, where the number of ethylene oxide units is an average, not a fixed value [2].

Why In-Class Substitution of Triethylene Glycol Monooctadecyl Ether (C18E3) is Not Scientifically Trivial


The physical and functional properties of polyoxyethylene alkyl ether surfactants are highly sensitive to the precise length of both the hydrophobic alkyl tail and the hydrophilic polyoxyethylene head group [1]. Seemingly minor alterations, such as changing the number of ethylene oxide (EO) units from three (in C18E3) to two (in C18E2) or four (in C18E4), result in quantifiable differences in molecular packing, phase behavior, and interfacial performance. These differences directly impact critical parameters for both research and industrial formulations, including emulsion stability, drug encapsulation efficiency, and the quality of Langmuir-Blodgett films. Therefore, substituting C18E3 with a closely related analog like C18E2, C18E4, or a polydisperse variant like Brij 76 (C18E10avg) without rigorous re-optimization can lead to failed experiments, inconsistent product performance, and a loss of batch-to-batch reproducibility [1].

Triethylene Glycol Monooctadecyl Ether (C18E3): A Quantitative Evidence Guide for Differentiated Scientific Procurement


Molecular Packing at the Air-Water Interface: C18E3 vs. C18E2

A direct comparison using Langmuir trough techniques demonstrates that C18E3 occupies a larger molecular area than its diethylene glycol analog, C18E2, at the air-water interface. This quantifiable difference in monolayer packing is a direct consequence of the additional ethylene oxide unit [1].

Langmuir monolayers Surface pressure-area isotherms Amphiphile packing

Monolayer Phase Behavior: C18E3 Maintains an Expanded Phase at Higher Pressures vs. C22E2

The film pressure-area isotherms reveal that C18E3 monolayers remain in an expanded state, even when compressed to surface pressures as high as 40 dynes/cm, within the studied temperature range (15°-35°C). In contrast, a comparator with a longer alkyl chain, diethylene glycol monodocosyl ether (C22E2), exhibits condensed films under identical conditions [1].

Langmuir-Blodgett films Monolayer phases Surface chemistry

Amphiphilic Balance: Estimated HLB Value Significantly Lower than More Ethoxylated Analogs (C18E8, C18E10)

The hydrophilic-lipophilic balance (HLB) of a surfactant dictates its suitability for different types of emulsions. For the polyoxyethylene alkyl ether family, the HLB value increases with the number of ethylene oxide (EO) units. Based on established class trends, C18E3, with only three EO units, is predicted to have a low HLB value (approximately 6-8), making it predominantly lipophilic and suitable as a water-in-oil (W/O) emulsifier. This is a stark functional difference compared to higher ethoxylates like C18E8 (octaethylene glycol monooctadecyl ether) or C18E10 (Brij 76), which have HLB values >12 and function as oil-in-water (O/W) emulsifiers or solubilizers [1][2].

Emulsifier selection HLB Formulation science

Physical State at Room Temperature: A Solid Wax vs. Liquid Analogs

C18E3 is a solid, waxy compound at standard laboratory and storage temperatures, with a melting point of 43-44 °C . This contrasts with many nonionic surfactants with shorter alkyl chains or more EO units (e.g., Triton X-100) which are viscous liquids at room temperature. This solid-state property directly influences handling, formulation, and the final product's rheology and stability.

Formulation stability Solid surfactant Material processing

Monodisperse Structure: A Single Molecular Entity vs. Polydisperse Commercial Blends (e.g., Brij 76)

C18E3 (Triethylene glycol monooctadecyl ether, CAS 4439-32-1) is a chemically defined, monodisperse compound with a specific molecular formula (C24H50O4) and a precise molecular weight (402.65 g/mol) [1]. This is in direct contrast to commercial-grade analogs like Brij 76 (CAS 9005-00-9), which is a polydisperse mixture of polyoxyethylene (n) stearyl ethers where 'n' represents an average number of ethylene oxide units (e.g., 10) .

Analytical reproducibility Single chemical entity Research-grade surfactant

Utility in PROTAC Synthesis: A Validated Building Block for Targeted Protein Degradation

C18E3 (Steareth-3) is identified as a PEG-based linker that can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a powerful class of heterobifunctional molecules in drug discovery [1]. Its specific length and chemical nature offer a defined spacer between the E3 ligase ligand and the target protein ligand, which is a critical parameter for optimizing the formation of the ternary complex and subsequent ubiquitination.

PROTAC linker Targeted protein degradation Chemical biology

Triethylene Glycol Monooctadecyl Ether (C18E3): Evidence-Backed Application Scenarios for Research and Industry


Formulation of Well-Defined Langmuir-Blodgett (LB) Films and Supported Monolayers

The quantifiably larger molecular footprint (~33 Ų) and stable expanded phase of C18E3 monolayers at high surface pressures (up to 40 dynes/cm) make it a superior choice for creating fluid, well-ordered LB films. This contrasts with C18E2, which forms denser monolayers, and C22E2, which forms condensed films [1]. Researchers seeking to create biomimetic membranes or study protein-lipid interactions at the air-water interface will find the specific and reproducible monolayer properties of C18E3 essential for their experiments [1].

Stabilizing Water-in-Oil (W/O) Emulsions for Cosmetics, Topical Formulations, and Controlled Release

The predicted low HLB value (~6-8) of C18E3 categorically positions it as an effective W/O emulsifier. This is a fundamentally different function from higher ethoxylates like C18E10 (Brij 76, HLB>12) which are O/W emulsifiers [1]. Formulators developing moisture-resistant creams, oil-based drug depots, or any product requiring a continuous oil phase can rationally select C18E3 for its intended purpose, avoiding the formulation failures that would result from substituting an analog with the wrong HLB [2].

Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Fabrication

The solid, waxy nature of C18E3 (melting point 43-44 °C) is a critical, quantifiable advantage for the development of SLNs and NLCs [1]. These advanced drug delivery systems require solid lipids at both ambient and physiological temperatures to maintain structural integrity and enable controlled drug release kinetics. Unlike liquid nonionic surfactants, C18E3 can directly contribute to the solid lipid matrix or serve as a co-emulsifier that solidifies upon cooling, making it a scientifically sound choice for this application .

Reproducible Research on Surfactant Self-Assembly and Micellization

As a monodisperse, single chemical entity (C24H50O4, MW 402.65 g/mol), C18E3 eliminates the analytical ambiguity and batch-to-batch variability inherent in polydisperse commercial surfactants like Brij 76 [1]. This is a non-negotiable requirement for fundamental studies on micelle formation, critical micelle concentration (CMC), thermodynamics of adsorption, and other physical chemistry experiments where a precise and consistent molecular structure is required to generate interpretable and reproducible data .

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